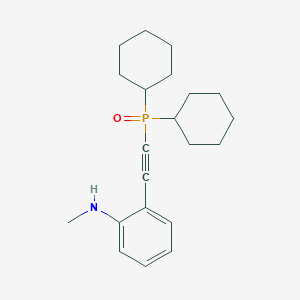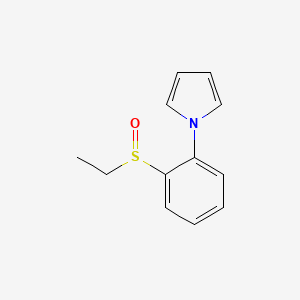
1-(2-(Ethylsulfinyl)phenyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Ethylsulfinyl)phenyl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with an ethylsulfinyl group and a phenyl group
Méthodes De Préparation
The synthesis of 1-(2-(Ethylsulfinyl)phenyl)-1H-pyrrole typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution of a suitable aryl halide with a pyrrole derivative. The reaction conditions often require the presence of a strong base and a polar aprotic solvent to facilitate the substitution reaction. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(2-(Ethylsulfinyl)phenyl)-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-(Ethylsulfinyl)phenyl)-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-(Ethylsulfinyl)phenyl)-1H-pyrrole involves its interaction with specific molecular targets. The ethylsulfinyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pyrrole ring can engage in π-π stacking interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1-(2-(Ethylsulfinyl)phenyl)-1H-pyrrole can be compared with other similar compounds, such as:
1-(2-(Methylsulfinyl)phenyl)-1H-pyrrole: This compound has a methylsulfinyl group instead of an ethylsulfinyl group, which may affect its reactivity and binding properties.
1-(2-(Ethylthio)phenyl)-1H-pyrrole: This compound has an ethylthio group instead of an ethylsulfinyl group, which can influence its oxidation state and chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
107344-55-8 |
|---|---|
Formule moléculaire |
C12H13NOS |
Poids moléculaire |
219.30 g/mol |
Nom IUPAC |
1-(2-ethylsulfinylphenyl)pyrrole |
InChI |
InChI=1S/C12H13NOS/c1-2-15(14)12-8-4-3-7-11(12)13-9-5-6-10-13/h3-10H,2H2,1H3 |
Clé InChI |
OFXFMUITSLKRMC-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)C1=CC=CC=C1N2C=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


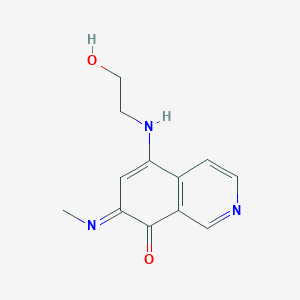
![4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12884728.png)
![2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12884729.png)
![N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B12884732.png)
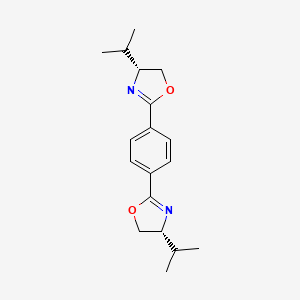
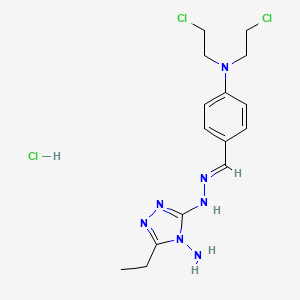

![3,6-Dihydro-2H,6'H-5,5'-bi[1,4]dithiino[2,3-c]pyrrole](/img/structure/B12884771.png)
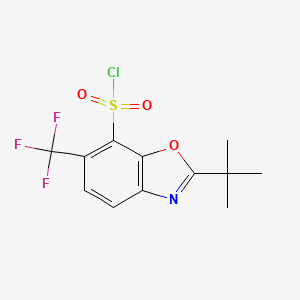
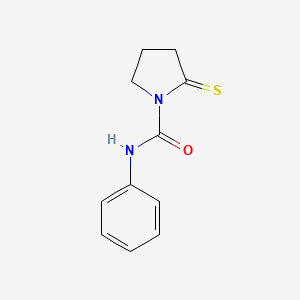
![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B12884783.png)
